Dacomitinib-d10 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dacomitinib-d10 (dihydrochloride) is a deuterium-labeled form of Dacomitinib dihydrochloride. Dacomitinib is a specific and irreversible inhibitor of the ERBB family of kinases, including epidermal growth factor receptor (EGFR), ERBB2, and ERBB4 . This compound is primarily used in scientific research and drug development processes.
准备方法
The preparation of Dacomitinib involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is subjected to methoxylation in an alkali/methanol system to obtain N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with an acyl chloride compound in an N-methylpyrrolidone solvent to obtain the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain Dacomitinib.
化学反应分析
Dacomitinib-d10 (dihydrochloride) undergoes several types of chemical reactions:
科学研究应用
Dacomitinib-d10 (dihydrochloride) has several scientific research applications:
作用机制
Dacomitinib-d10 (dihydrochloride) exerts its effects by irreversibly binding to the kinase domains of EGFR, ERBB2, and ERBB4. This binding inhibits tyrosine kinase autophosphorylation, leading to a reduction in tumor growth and regression . The compound is particularly effective against EGFR mutations such as exon 19 deletion and exon 21 L858R substitution .
相似化合物的比较
Dacomitinib-d10 (dihydrochloride) is compared with other similar compounds, such as:
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor with reversible binding.
Erlotinib: Another first-generation EGFR inhibitor with reversible binding.
Osimertinib: A third-generation EGFR inhibitor with irreversible binding, similar to Dacomitinib.
Dacomitinib-d10 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles .
属性
分子式 |
C24H27Cl3FN5O2 |
---|---|
分子量 |
552.9 g/mol |
IUPAC 名称 |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide;dihydrochloride |
InChI |
InChI=1S/C24H25ClFN5O2.2ClH/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);2*1H/b6-5+;;/i2D2,3D2,4D2,9D2,10D2;; |
InChI 键 |
LXKDPSJRGPJVSA-CGPQFTACSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H].Cl.Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。